17-Hydroxywortmannin

概要

説明

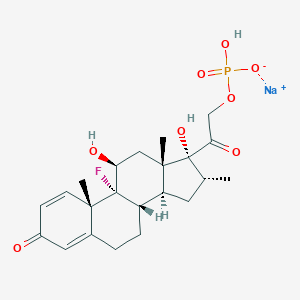

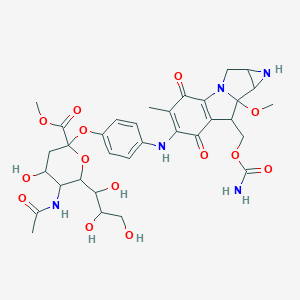

17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .

Synthesis Analysis

The synthesis of 17-Hydroxywortmannin involves several steps. For instance, 17-Hydroxywortmannin (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .Molecular Structure Analysis

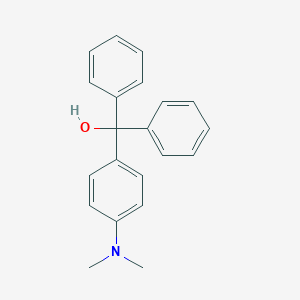

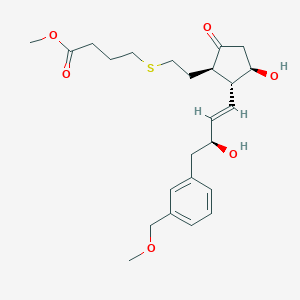

The 17-Hydroxywortmannin molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .Chemical Reactions Analysis

17-Hydroxywortmannin is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .Physical And Chemical Properties Analysis

17-Hydroxywortmannin has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .科学的研究の応用

Cancer Therapy Enhancement

17-Hydroxywortmannin: has been identified as a compound that can resensitize TRAIL’s response in TRAIL-resistant colon cancer cells. It corrects the deficiency of caspase-8 in drug-resistant cells, addressing defects in apoptotic cell death. This inhibitor of the PIK3C3-beclin 1 complex and autophagy activity shows promise in overcoming drug resistance in colorectal cancer .

Autophagy Regulation

The compound plays a significant role in regulating autophagy, particularly in cancer cells. By inhibiting the PIK3C3-beclin 1 complex, 17-Hydroxywortmannin can reduce autophagosome formation and enhance autophagy flux, which is crucial for the cellular degradation process .

Apoptosis Induction

17-Hydroxywortmannin: aids in the induction of apoptosis by restoring the level of caspase-8, a critical enzyme in the extrinsic apoptosis pathway. This is particularly relevant in the context of cancer cells that have developed resistance to apoptosis-inducing agents .

PI3K Inhibition

As a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), 17-Hydroxywortmannin and its analogs are valuable in the study of PI3K’s role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Drug Repurposing

The compound has been identified in drug repurposing screens, indicating its potential for new therapeutic applications beyond its originally intended use. This highlights the versatility of 17-Hydroxywortmannin in medical research and its potential to contribute to the development of new treatments .

Molecular Interaction Studies

17-Hydroxywortmannin: is used in research to study molecular interactions, such as the binding of the extracellular domain of beclin 1 to caspase-8. Understanding these interactions can provide insights into the mechanisms of drug resistance and pave the way for novel therapeutic strategies .

作用機序

Target of Action

17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .

Mode of Action

17-Hydroxywortmannin acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .

Biochemical Pathways

The inhibition of PI3K by 17-Hydroxywortmannin affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, 17-Hydroxywortmannin disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3K and the PIK3C3-BECN1 complex by 17-Hydroxywortmannin can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .

Action Environment

The action of 17-Hydroxywortmannin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of 17-Hydroxywortmannin with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .

Safety and Hazards

将来の方向性

特性

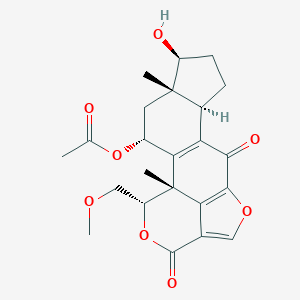

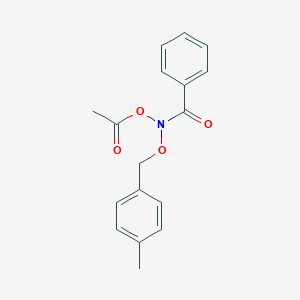

IUPAC Name |

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJORQYAOTYVQS-OGCOKEDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxywortmannin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)